In-Depth Technical Guide: tert-Butyl (5-chloropyrimidin-2-yl)carbamate (CAS 1323952-12-0)
In-Depth Technical Guide: tert-Butyl (5-chloropyrimidin-2-yl)carbamate (CAS 1323952-12-0)
(Note: While frequently indexed in chemical catalogs under the simplified moniker "tert-Butyl (5-chloropyrimidin-2-yl)carbamate", the definitive IUPAC identity for CAS 1323952-12-0 is tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate [1]. This guide focuses on the latter, as it is the true structure corresponding to the CAS number.)
Executive Summary
CAS 1323952-12-0 is a high-purity chemical intermediate fundamentally embedded in modern medicinal chemistry and drug discovery ()[1]. Architecturally, it consists of an electron-deficient pyrimidine core, a strategically positioned chlorine atom at the C5 position, and a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group[2]. This specific triad of functional groups makes it an exceptionally versatile building block for synthesizing bioactive heterocyclic compounds, most notably kinase inhibitors and CNS-active therapeutics[1]. The molecule allows chemists to conduct modular Structure-Activity Relationship (SAR) studies by exploiting orthogonal reactivity: the C5-chlorine is primed for transition-metal-catalyzed cross-coupling, while the Boc group can be selectively removed to reveal a basic secondary amine for further functionalization[2].
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties of CAS 1323952-12-0 is critical for predicting its behavior in synthetic workflows and biological systems.
| Property | Specification / Value |
| IUPAC Name | tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate |
| CAS Number | 1323952-12-0 |
| Molecular Formula | C13H18ClN5O2 |
| Molecular Weight | 298.77 g/mol |
| Structural Features | C5-Chloropyrimidine core, N-Boc-piperazine moiety |
| Thermodynamic Stability | High thermal and chemical stability under basic conditions |
| Primary Reactivity | Electrophilic at C5 (Pd-catalyzed); Acid-labile at Boc group |
Structural Causality in Drug Design: The selection of this specific scaffold is not arbitrary. The pyrimidine ring acts as a rigid, aromatic hydrogen-bond acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases. The piperazine ring acts as a solubilizing group that projects into the solvent-exposed region of the target protein, improving the pharmacokinetic (PK) profile of the resulting drug. The Boc protection ensures that the basic nitrogen does not interfere with upstream metal-catalyzed reactions or act as an unwanted nucleophile[2].
Experimental Workflows & Methodologies
Regioselective SNAr Synthesis of CAS 1323952-12-0
Causality: The synthesis relies on the inherent electronic asymmetry of 2,5-dichloropyrimidine. The nitrogen atoms in the pyrimidine ring withdraw electron density via resonance, severely depleting the C2 position. The C5 position, however, only experiences inductive withdrawal. Consequently, nucleophilic aromatic substitution (SNAr) with N-Boc-piperazine occurs exclusively at the C2 position, leaving the C5-chlorine intact for downstream applications ()[3].
Step-by-Step Protocol:
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Preparation: Charge an oven-dried round-bottom flask with 2,5-dichloropyrimidine (1.0 eq) and N-Boc-piperazine (1.05 eq). Rationale: A slight excess of the amine ensures complete consumption of the electrophile without complicating downstream purification.
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Solvation & Base: Add anhydrous N,N-dimethylformamide (DMF, 0.2 M) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct, preventing the protonation and deactivation of the piperazine nucleophile.
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Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.
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Self-Validation System: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z 149) is entirely replaced by the product peak (m/z 299 [M+H]+). This analytical checkpoint prevents premature workup.
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Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. The product, being highly lipophilic, will precipitate. Filter the solid, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum.
Synthetic workflow and downstream functionalization of CAS 1323952-12-0.
Downstream C5-Functionalization via Suzuki-Miyaura Coupling
Causality: While aryl chlorides are notoriously sluggish in oxidative addition compared to bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C5-chlorine. By pairing this with an electron-rich, bidentate phosphine ligand (e.g., dppf), successful palladium-catalyzed cross-coupling can be achieved to build extended molecular architectures.
Step-by-Step Protocol:
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Reagent Assembly: Combine CAS 1323952-12-0 (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq) in a Schlenk flask containing a 4:1 mixture of 1,4-dioxane and water.
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Degassing: Sparge the biphasic mixture with argon for 15 minutes. Rationale: Oxygen is a potent poison for Pd(0) catalysts and promotes unwanted homocoupling of the boronic acid.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) and heat the sealed flask to 90 °C for 12 hours.
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Self-Validation System: Perform TLC (Hexanes/EtOAc 1:1) and LC-MS. The disappearance of the m/z 299 peak and the emergence of the newly coupled mass confirm success.
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Purification: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash column chromatography.
Applications in Medicinal Chemistry & Drug Development
In the realm of targeted therapeutics, CAS 1323952-12-0 is predominantly utilized in the synthesis of kinase inhibitors[1]. The molecule acts as a central hub for pharmacophoric mapping.
Pharmacophoric mapping of the pyrimidine-piperazine scaffold in kinases.
The logical progression of drug design utilizing this intermediate involves three distinct domains:
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The Hinge Binder: The pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the drug in the ATP-binding site.
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The Selectivity Filter: The functional group installed at the C5 position (via the aforementioned Suzuki coupling) is designed to project into adjacent hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors), driving target selectivity.
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The Solubilizing Tail: Once the Boc group is removed (typically via TFA in DCM), the exposed piperazine nitrogen is protonated at physiological pH. This salt-bridge formation or solvent interaction drastically improves the aqueous solubility and oral bioavailability of the final drug candidate.
Analytical Validation & Quality Control
To maintain scientific integrity, any batch of CAS 1323952-12-0 must undergo rigorous analytical validation before deployment in multi-step syntheses ()[2].
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1H NMR (400 MHz, DMSO-d6): Look for the characteristic singlet of the pyrimidine C4/C6 protons (if symmetric) or the distinct C6 proton shifted by the C5 chlorine. The massive singlet integration at ~1.4 ppm (9H) validates the intact Boc group.
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LC-MS: A highly pure sample will present a single sharp peak on the UV chromatogram (254 nm) with a corresponding mass spectrum showing [M+H]+ at 299 m/z and the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
References
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Title: tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate | CAS 1323952-12-0 Source: ResolveMass Laboratories URL: [Link]
- Title: US10696668B2 - Acid addition salts of piperazine derivatives Source: Google Patents URL
